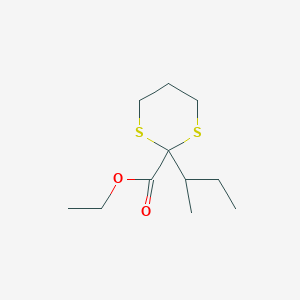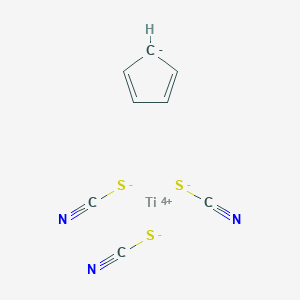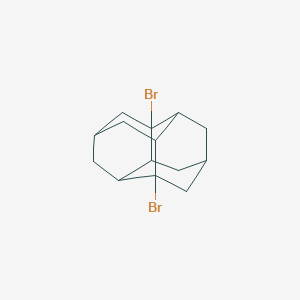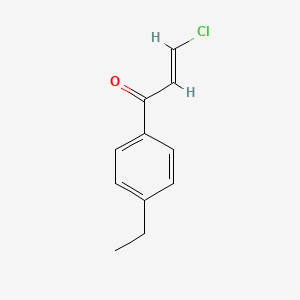
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate is a synthetic organic compound known for its unique structure and reactivity. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is often used in organic synthesis due to its ability to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the dithiane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organolithium reagents and Grignard reagents are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor to pharmacologically active compounds.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate involves its ability to form stable carbanions, which can act as nucleophiles in various reactions. These carbanions are stabilized by the electron-withdrawing effects of the dithiane ring, making the compound highly reactive and versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1,3-dithiane-2-carboxylate: Similar in structure but lacks the butan-2-yl group.
Ethyl 1,3-dithiolane-2-carboxylate: Contains a dithiolane ring instead of a dithiane ring.
Uniqueness
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to its analogs.
Propriétés
Numéro CAS |
32557-29-2 |
|---|---|
Formule moléculaire |
C11H20O2S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate |
InChI |
InChI=1S/C11H20O2S2/c1-4-9(3)11(10(12)13-5-2)14-7-6-8-15-11/h9H,4-8H2,1-3H3 |
Clé InChI |
YKSSFOWNIFDQQV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(SCCCS1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)








